Technical Guide: Physicochemical Properties and Analysis of Adenosine 5'-Triphosphate (ATP) Disodium Salt Hydrate
Technical Guide: Physicochemical Properties and Analysis of Adenosine 5'-Triphosphate (ATP) Disodium Salt Hydrate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine 5'-triphosphate (ATP) is a pivotal nucleoside triphosphate that serves as the primary energy currency for cellular metabolism and is integral to a multitude of biological processes, including signal transduction, muscle contraction, and DNA synthesis.[1][2] In research and pharmaceutical applications, ATP is commonly supplied as a stable, crystalline disodium (B8443419) salt. The hydration state of this salt is a critical parameter that directly influences its formula weight, which must be accurately accounted for in the preparation of standard solutions and in quantitative analyses. This technical guide provides a detailed examination of the molecular weight of ATP disodium salt hydrate (B1144303), outlines a standard protocol for its experimental verification via mass spectrometry, and illustrates its role in cellular signaling.
Chemical Identity and Molecular Weight
The chemical formula for the anhydrous form of ATP disodium salt is C₁₀H₁₄N₅Na₂O₁₃P₃.[3][4] However, the compound is typically supplied as a hydrate, with the trihydrate form (C₁₀H₁₄N₅Na₂O₁₃P₃ • 3H₂O) being a common and stable variant.[5] The presence of water molecules is a crucial distinction, as it significantly alters the molecular weight.
Calculation of Precise Molecular Weight
The precise molecular weight is calculated by summing the atomic weights of the constituent atoms based on IUPAC standard atomic weights. The calculations for both the anhydrous and trihydrate forms are presented below for clarity and comparison.
Table 1: Molecular Weight Calculation for ATP Disodium Salt Forms
| Form | Chemical Formula | Element | Atom Count | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) | Precise Molecular Weight ( g/mol ) |
| Anhydrous | C₁₀H₁₄N₅Na₂O₁₃P₃ | Carbon (C) | 10 | 12.011 | 120.110 | 551.14 [3][6] |
| Hydrogen (H) | 14 | 1.008 | 14.112 | |||
| Nitrogen (N) | 5 | 14.007 | 70.035 | |||
| Sodium (Na) | 2 | 22.990 | 45.980 | |||
| Oxygen (O) | 13 | 15.999 | 207.987 | |||
| Phosphorus (P) | 3 | 30.974 | 92.922 | |||
| Trihydrate | C₁₀H₁₄N₅Na₂O₁₃P₃ • 3H₂O | Anhydrous Part | 1 | 551.146 | 551.146 | 605.19 [7] |
| Water (H₂O) | 3 | 18.015 | 54.045 |
Note: Discrepancies in literature and supplier documentation often arise from reporting the anhydrous molecular weight for the hydrated form. Researchers should always confirm the hydration state, for instance, via Karl Fischer titration, and use the appropriate molecular weight.
Experimental Verification of Molecular Weight
Mass spectrometry (MS) is the definitive technique for accurately determining the molecular weight of small molecules like ATP, verifying their identity and assessing purity.[8] High-resolution mass spectrometry (HRMS) can provide mass accuracy within parts-per-million (ppm) levels, enabling confident confirmation of the elemental composition.
Protocol: Molecular Weight Determination by ESI-QTOF Mass Spectrometry
This protocol describes a general method for confirming the molecular weight of ATP disodium salt using Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) mass spectrometry.[8][9]
Objective: To obtain an accurate mass measurement of the ATP anion ([M-2Na+H]⁻) to confirm the molecular identity of ATP disodium salt.
Materials:
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ATP disodium salt hydrate sample
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LC-MS grade water
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LC-MS grade methanol
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Calibrant solution (e.g., sodium formate (B1220265) or a manufacturer-provided ESI-L Low Concentration Tuning Mix)
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Microcentrifuge tubes and pipettes
Instrumentation:
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An ESI-QTOF Mass Spectrometer
Methodology:
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Sample Preparation:
-
Prepare a stock solution of ATP disodium salt hydrate at 1 mg/mL in LC-MS grade water.
-
From the stock, prepare a dilute working solution of 1-10 µg/mL by serial dilution with 50:50 methanol:water. This solvent composition aids in efficient electrospray ionization.
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Vortex the solution and centrifuge briefly to remove any particulates.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer across the desired mass range (e.g., m/z 100-1000) using an appropriate external calibrant solution.[10] This should be performed immediately prior to the analysis to ensure high mass accuracy.
-
For the highest accuracy, an internal calibrant or "lock mass" can be used during the analysis to correct for instrumental drift in real-time.[10]
-
-
Infusion Analysis:
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Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
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Acquire data in negative ion mode, as the phosphate (B84403) groups of ATP are readily deprotonated. The expected primary ion is the singly charged anion of the free acid form, [C₁₀H₁₅N₅O₁₃P₃]⁻, with a theoretical monoisotopic mass of 505.9880 m/z.
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Set the instrument parameters (e.g., capillary voltage, fragmentor voltage, gas temperatures) to achieve stable spray and optimal ion signal without inducing significant in-source fragmentation.
-
-
Data Analysis:
-
Process the acquired spectrum. The most abundant peak should correspond to the [M-H]⁻ ion of the ATP free acid.
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Compare the measured accurate mass of the ion to its theoretical exact mass. The mass error, calculated in ppm, should ideally be less than 5 ppm for confident identification.
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The presence of sodium adducts such as [M-2H+Na]⁻ may also be observed.
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Role in Cellular Signaling
Beyond its metabolic role, extracellular ATP is a critical signaling molecule that mediates cell-to-cell communication in a process known as purinergic signaling.[1][11] This signaling is fundamental to neurotransmission, immune responses, and inflammation.[11][12]
ATP exerts its effects by binding to a class of plasma membrane receptors called purinergic receptors, which are divided into P2X and P2Y families.[1][12]
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P2X Receptors: These are ligand-gated ion channels that, upon ATP binding, open to allow the influx of cations like Ca²⁺ and Na⁺, leading to rapid cellular depolarization and activation.
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P2Y Receptors: These are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation, often involving second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP₃), which in turn modulate a wide range of cellular functions.[1][13]
The signaling is terminated by the action of ectonucleotidases, enzymes on the cell surface that hydrolyze ATP to ADP, AMP, and finally adenosine, which can then signal through P1 receptors.[11]
Visualization of an ATP Signaling Pathway
The following diagram illustrates a simplified workflow for a typical purinergic signaling event mediated by ATP binding to P2Y and P2X receptors.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. J61125.14 [thermofisher.com]
- 5. mpbio.com [mpbio.com]
- 6. Adenosine 5'-triphosphate disodium salt hydrate | 34369-07-8 | NA00135 [biosynth.com]
- 7. Adenosine triphosphate disodium trihydrate | C10H20N5Na2O16P3 | CID 6096884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Extracellular ATP signaling and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. ahajournals.org [ahajournals.org]
